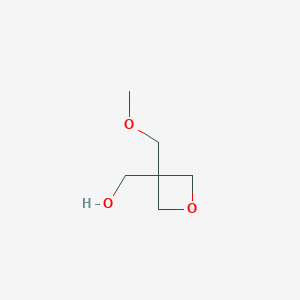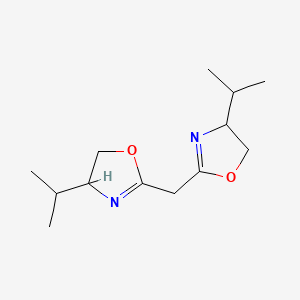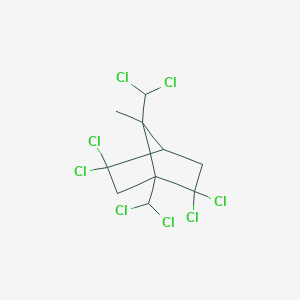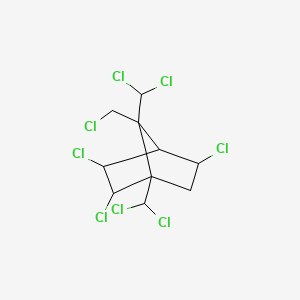
4-(Aminomethyl)-3-chloro-benzoic acid
Overview
Description
4-(Aminomethyl)benzoic acid, also known as PAMBA, is an organic compound that serves as a type 2 antifibrinolytic agent . It is used in the treatment of fibrotic skin disorders, such as Peyronie’s disease .
Synthesis Analysis
The synthesis of 4-(Aminomethyl)benzoic acid involves a three-step process with good or very good yields . A coupling reagent, DMT/NMM/TsO (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate), is used in the process . The production method involves preparing 4-carboxybenzaldehyde or alkyl esters thereof (methyl 4-formylbenzoate) and then forming an oxime .Molecular Structure Analysis
The molecular formula of 4-(Aminomethyl)benzoic acid is C8H9NO2 . It has a molar mass of 151.165 g·mol −1 . The structure consists of a benzene ring substituted with amino and carboxyl groups .Chemical Reactions Analysis
4-(Aminomethyl)benzoic acid has been used in the synthesis of diaryl ethers and diarylamines via the Ullmann coupling reaction . It reacts with 2-methyl-isothiourea sulfate to prepare 4-guanidinomethylbenzoic acid .Physical and Chemical Properties Analysis
4-(Aminomethyl)benzoic acid is a white solid, although commercial samples can appear gray . It has a density of 1.239 g/cm 3 . The melting point is 300 °C (572 °F), and the boiling point is 310.7 °C (591.3 °F) .Scientific Research Applications
Pharmacological Applications
Compounds similar to 4-(Aminomethyl)-3-chloro-benzoic acid, especially those with benzoic acid derivatives, have been extensively studied for their pharmacological properties. For instance, benzoic acid derivatives have been investigated for their antioxidant and anti-inflammatory activities. These compounds are designed and synthesized to serve as potential therapeutic agents, highlighting the importance of structural modifications to enhance their biological activities (Raut et al., 2020). Additionally, the spin label amino acid TOAC, an analog of amino acids, has been utilized in peptide studies for analyzing backbone dynamics and secondary structure, demonstrating the chemical versatility of such compounds for biochemical research (Schreier et al., 2012).
Food and Beverage Preservation
Benzoic acid and its salts, such as sodium benzoate, are crucial in food preservation, inhibiting the growth of mold, yeast, and some bacteria. While not directly related to this compound, this application underscores the importance of benzoic acid derivatives in maintaining food safety and extending shelf life. However, safety concerns such as the potential formation of carcinogens and allergic reactions in susceptible individuals have been noted, which emphasizes the need for continued research and monitoring of these compounds (Piper & Piper, 2017).
Environmental and Material Sciences
In the realm of environmental science, derivatives similar to this compound are explored for their roles in advanced oxidation processes, highlighting their potential in degrading recalcitrant compounds from water bodies. This application is critical in addressing water pollution and ensuring the safety of aquatic environments (Qutob et al., 2022).
Mechanism of Action
Target of Action
Aminomethylbenzoic acid, a structurally similar compound, has been identified as an antifibrinolytic agent . Antifibrinolytic agents work by inhibiting the process of fibrinolysis, which is the breakdown of fibrin, a protein that forms a mesh-like structure to help form blood clots.
Mode of Action
Based on the known mechanism of action of antifibrinolytic agents, it can be hypothesized that this compound may interact with its targets to inhibit the process of fibrinolysis, thereby promoting clot stability .
Biochemical Pathways
Given its potential antifibrinolytic activity, it may be involved in the regulation of the coagulation cascade, a series of biochemical reactions that lead to the formation of a fibrin clot .
Result of Action
If it acts as an antifibrinolytic agent, it may contribute to the stabilization of fibrin clots, potentially reducing bleeding and improving outcomes in conditions associated with excessive bleeding .
Future Directions
Properties
IUPAC Name |
4-(aminomethyl)-3-chlorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c9-7-3-5(8(11)12)1-2-6(7)4-10/h1-3H,4,10H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPWXETNWKBXANU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)Cl)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanol](/img/structure/B3323520.png)
![7H-Pyrrolo[2,3-d]pyrimidine-2-carbaldehyde](/img/structure/B3323533.png)
![6-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B3323543.png)
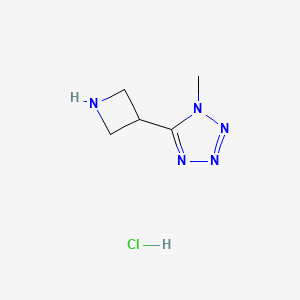
![6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile](/img/structure/B3323553.png)
![{5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}methanamine](/img/structure/B3323557.png)
